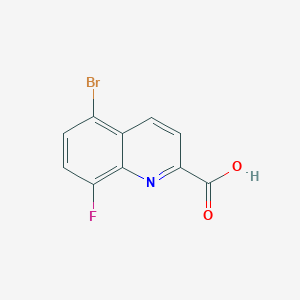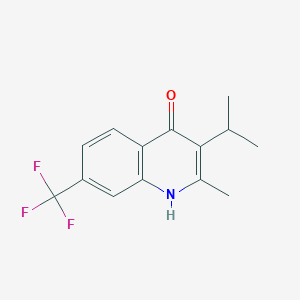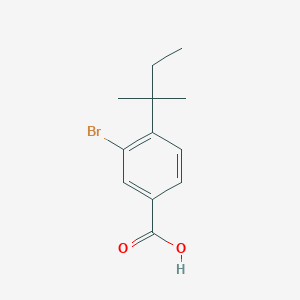
1-Bromo-4-(1-methoxyethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1-methoxyethyl)naphthalene is an organic compound with the molecular formula C13H13BrO. This compound is a derivative of naphthalene, where a bromine atom is substituted at the first position and a 1-methoxyethyl group is substituted at the fourth position. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-methoxyethyl)naphthalene can be synthesized through several methods. One common method involves the bromination of 4-(1-methoxyethyl)naphthalene using bromine in the presence of a catalyst. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(1-methoxyethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, amines, or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium cyanide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-cyano-4-(1-methoxyethyl)naphthalene, 1-amino-4-(1-methoxyethyl)naphthalene, and 1-thio-4-(1-methoxyethyl)naphthalene.
Oxidation Reactions: Products include 1-bromo-4-(1-formylethyl)naphthalene and 1-bromo-4-(1-carboxyethyl)naphthalene.
Reduction Reactions: The major product is 4-(1-methoxyethyl)naphthalene.
Applications De Recherche Scientifique
1-Bromo-4-(1-methoxyethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is used in the study of biological pathways and interactions, particularly in the development of brominated compounds with potential biological activity.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, particularly in the field of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(1-methoxyethyl)naphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxyethyl group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(1-methoxyethyl)naphthalene can be compared with other similar compounds such as:
1-Bromo-4-methylnaphthalene: This compound lacks the methoxyethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-2-(1-methoxyethyl)naphthalene: The position of the methoxyethyl group affects the compound’s reactivity and the types of reactions it can undergo.
1-Chloro-4-(1-methoxyethyl)naphthalene: The substitution of bromine with chlorine alters the compound’s reactivity and the conditions required for its reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields of research.
Propriétés
Formule moléculaire |
C13H13BrO |
|---|---|
Poids moléculaire |
265.14 g/mol |
Nom IUPAC |
1-bromo-4-(1-methoxyethyl)naphthalene |
InChI |
InChI=1S/C13H13BrO/c1-9(15-2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9H,1-2H3 |
Clé InChI |
VEWUOALUOCHEMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C2=CC=CC=C21)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



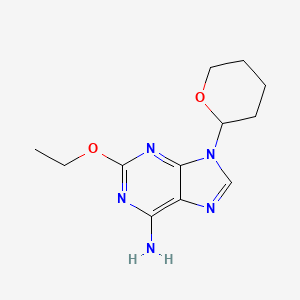
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
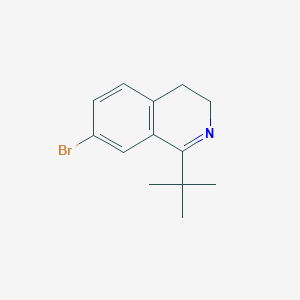
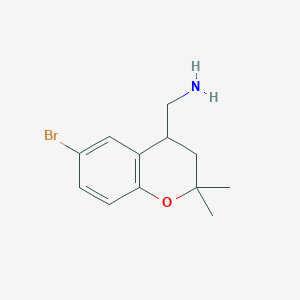
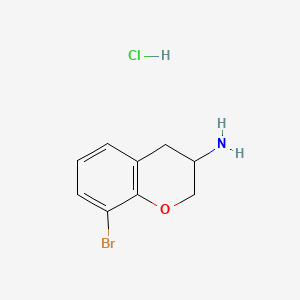
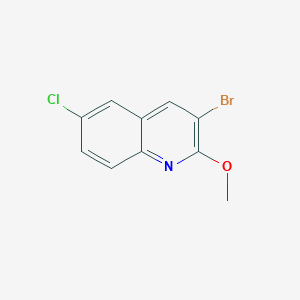
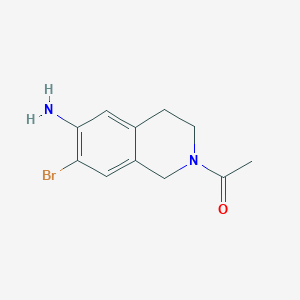
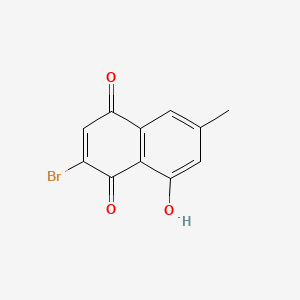
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B11850974.png)
